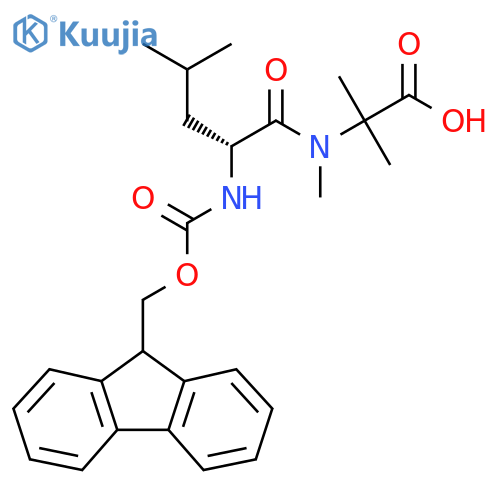

Cas no 2171204-22-9 (2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid)

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid

- EN300-1491493

- 2171204-22-9

- 2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid

-

- インチ: 1S/C26H32N2O5/c1-16(2)14-22(23(29)28(5)26(3,4)24(30)31)27-25(32)33-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-22H,14-15H2,1-5H3,(H,27,32)(H,30,31)/t22-/m1/s1

- InChIKey: SIRQNHYVHLYNJL-JOCHJYFZSA-N

- ほほえんだ: O(C(N[C@@H](C(N(C)C(C(=O)O)(C)C)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 700

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 95.9Ų

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1491493-50mg |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 50mg |

$647.0 | 2023-09-28 | ||

| Enamine | EN300-1491493-2.5g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1491493-1000mg |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 1000mg |

$770.0 | 2023-09-28 | ||

| Enamine | EN300-1491493-250mg |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 250mg |

$708.0 | 2023-09-28 | ||

| Enamine | EN300-1491493-0.5g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1491493-5000mg |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 5000mg |

$2235.0 | 2023-09-28 | ||

| Enamine | EN300-1491493-5.0g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1491493-500mg |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 500mg |

$739.0 | 2023-09-28 | ||

| Enamine | EN300-1491493-0.05g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1491493-1.0g |

2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]-2-methylpropanoic acid |

2171204-22-9 | 1g |

$3368.0 | 2023-06-06 |

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid 関連文献

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acidに関する追加情報

Introduction to 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid (CAS No. 2171204-22-9)

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid, identified by its CAS number 2171204-22-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety linked through a methoxycarbonyl group, an amino function, and a polyamine backbone. The presence of multiple chiral centers, particularly the (2R) configuration at the second carbon atom, underscores its potential as a building block for enantioselective drug development.

The structural complexity of this compound not only makes it a subject of interest for synthetic chemists but also positions it as a promising candidate for various biomedical applications. The fluorene group, known for its photophysical properties, suggests potential utility in photochemical and photobiological research. Meanwhile, the methoxycarbonyl functionality provides stability and reactivity that can be exploited in medicinal chemistry strategies.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from complex organic scaffolds. The compound CAS No. 2171204-22-9 exemplifies this trend by integrating multiple pharmacophoric elements into a single molecule. Specifically, the amide and carboxylic acid functionalities offer opportunities for further derivatization, enabling the design of molecules with tailored biological activities. This has led to its investigation as a precursor in the synthesis of potential drug candidates targeting various diseases.

One of the most compelling aspects of this compound is its potential role in the development of enantiomerically pure pharmaceuticals. The (2R) configuration at the stereocenter introduces chirality into the molecule, which is critical for many biologically active compounds where stereochemistry significantly influences efficacy and safety. The synthesis of such chiral molecules often requires advanced methodologies, including asymmetric catalysis and stereoselective reactions, which are areas where this compound has been extensively studied.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity and biological potential. Molecular modeling studies have revealed insights into how the fluorene group interacts with biological targets, providing a foundation for rational drug design. Additionally, computational predictions have helped identify optimal conditions for synthetic transformations, streamlining the production process.

The polyamine backbone in CAS No. 2171204-22-9 also contributes to its versatility as a pharmacological scaffold. Polyamines are well-known for their involvement in numerous biological processes, including cell growth regulation and neurotransmitter function. By incorporating such motifs into drug candidates, researchers aim to modulate these processes for therapeutic benefit. The dimethyl substitution at the 4-position further fine-tunes the electronic properties of the molecule, influencing its interaction with biological targets.

Current research is exploring the potential applications of this compound in treating neurological disorders. The combination of fluorene-based photophysical properties and polyamine bioactivity suggests that derivatives could exhibit both phototherapeutic and chemotherapeutic effects. Preliminary studies have shown promising results in cell culture models, where modified versions of this scaffold have demonstrated inhibitory activity against key enzymes implicated in neurodegenerative diseases.

The methoxycarbonyl group serves as an important handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has enabled the synthesis of a diverse library of derivatives, each with unique properties that can be optimized for specific therapeutic applications. Such libraries are invaluable tools in high-throughput screening programs aimed at identifying lead compounds for drug development.

Synthetic methodologies have been refined to efficiently produce CAS No. 2171204-22-9, ensuring scalability for both research and industrial purposes. Key steps include multi-step organic synthesis involving protection-deprotection strategies to handle reactive functional groups such as amides and carboxylic acids. Advances in catalytic processes have also contributed to more sustainable synthetic routes, reducing waste and improving yields.

The integration of green chemistry principles has further enhanced the production of this compound. Solvent-free reactions and catalytic methods have been employed to minimize environmental impact while maintaining high chemical efficiency. These approaches align with broader industry trends toward sustainable pharmaceutical manufacturing.

In conclusion,CAS No. 2171204-22-9 represents a significant advancement in medicinal chemistry due to its complex structure and multifaceted pharmacological potential. Its investigation as a precursor for enantiopure drug candidates highlights its importance in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly vital role in pharmaceutical innovation.

2171204-22-9 (2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamido-2-methylpropanoic acid) 関連製品

- 1042811-60-8(4-(2-Bromo-3-methylbutanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one)

- 2172077-48-2(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclobutane-1-carboxylic acid)

- 1421530-45-1(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-ethoxyacetamide)

- 2121514-44-9(2-Fluoro-5-isopropoxyphenylboronic acid pinacol ester)

- 1213448-80-6(2-Furanmethanamine, α-ethenyl-, (αS)-)

- 1752-01-8(5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione)

- 1780874-08-9(2,4-difluoro-6-{hydroxy(methyl)aminomethyl}phenol)

- 1214367-75-5(3,5-Dichloro-4-(pyridin-4-yl)pyridine)

- 5467-09-4(4-(phenylcarbamoyl)aminobenzoic acid)

- 10569-12-7(Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-)